molecular formula C9H13BO4 B151608 (4-(2-Methoxyethoxy)phenyl)boronic acid CAS No. 265664-52-6

(4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No.: B151608
CAS No.: 265664-52-6
M. Wt: 196.01 g/mol
InChI Key: ODKMFCPXFMQWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Methoxyethoxy)phenyl)boronic acid is an organic compound with the molecular formula C9H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 2-methoxyethoxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 4-(2-Methoxyethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .

Action Environment

The action of 4-(2-Methoxyethoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at 2-8°C . These conditions help to maintain the stability of the compound and ensure its efficacy in the SM cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

(4-(2-Methoxyethoxy)phenyl)boronic acid, like other boronic acids, can interact with 1,2- or 1,3-diols to form five or six cyclic esters . This property allows it to interact with various biomolecules, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . The nature of these interactions is typically reversible and covalent, allowing for dynamic biochemical processes .

Cellular Effects

Boronic acids have been used for the specific recognition and detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . This suggests that this compound may influence cell function by interacting with these molecules.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its ability to form cyclic esters with diols . This could potentially influence enzyme activity, gene expression, and other molecular processes, although specific details are not currently available.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, suggesting that this compound may have similar properties .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors due to their ability to form cyclic esters with diols .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins due to their ability to form cyclic esters with diols .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)boronic acid typically involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-(2-Methoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for facilitating reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (4-(2-Methoxyethoxy)phenyl)boronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMFCPXFMQWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634609
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265664-52-6
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Methoxyethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-Methoxyethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(2-Methoxyethoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(2-Methoxyethoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-(2-Methoxyethoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(2-Methoxyethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.